molecular formula C15H7Cl2F6NO B5147799 N-[3,5-bis(trifluoromethyl)phenyl]-2,5-dichlorobenzamide

N-[3,5-bis(trifluoromethyl)phenyl]-2,5-dichlorobenzamide

Cat. No.: B5147799
M. Wt: 402.1 g/mol
InChI Key: WZJQCBJFIKWGMD-UHFFFAOYSA-N
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Description

N-[3,5-bis(trifluoromethyl)phenyl]-2,5-dichlorobenzamide is a chemical compound characterized by the presence of trifluoromethyl and dichlorobenzamide groups

Properties

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-2,5-dichlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7Cl2F6NO/c16-9-1-2-12(17)11(6-9)13(25)24-10-4-7(14(18,19)20)3-8(5-10)15(21,22)23/h1-6H,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZJQCBJFIKWGMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7Cl2F6NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-2,5-dichlorobenzamide typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with 2,5-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

  • Dissolve 3,5-bis(trifluoromethyl)aniline in an appropriate solvent, such as dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add 2,5-dichlorobenzoyl chloride to the reaction mixture while maintaining a low temperature.
  • Stir the reaction mixture for several hours to ensure complete reaction.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3,5-bis(trifluoromethyl)phenyl]-2,5-dichlorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The trifluoromethyl groups can be involved in oxidation-reduction reactions, altering the oxidation state of the compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction Products: Reduction typically results in the formation of amines or alcohols.

Scientific Research Applications

N-[3,5-bis(trifluoromethyl)phenyl]-2,5-dichlorobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient is ongoing.

    Industry: It is utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of N-[3,5-bis(trifluoromethyl)phenyl]-2,5-dichlorobenzamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[3,5-bis(trifluoromethyl)phenyl]thiourea: Shares the trifluoromethyl groups but differs in the presence of a thiourea moiety.

    3,5-bis(trifluoromethyl)phenyl isocyanate: Contains the same trifluoromethyl groups but has an isocyanate functional group.

    N-(3,5-bis(trifluoromethyl)phenyl)-2-chloroacetamide: Similar structure with a chloroacetamide group instead of the dichlorobenzamide.

Uniqueness

N-[3,5-bis(trifluoromethyl)phenyl]-2,5-dichlorobenzamide is unique due to the combination of trifluoromethyl and dichlorobenzamide groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its diverse applications in research and industry make it a valuable compound in the field of chemistry.

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